1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound characterized by its unique chemical structure This compound is part of the spiro compounds family, which are known for their distinctive fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one typically involves multiple steps, starting with the preparation of the core spiro[chroman-2,4'-piperidin]-4-one structure. This can be achieved through a series of reactions including cyclization, nitration, and chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound's properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of anilines or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole
1-(2-Chloro-5-nitrobenzoyl)azepane
Uniqueness: 1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one stands out due to its spiro structure, which imparts unique chemical properties and reactivity compared to other similar compounds
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1'-(2-chloro-5-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c21-16-6-5-13(23(26)27)11-15(16)19(25)22-9-7-20(8-10-22)12-17(24)14-3-1-2-4-18(14)28-20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBXQILEVIXYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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